4-Bromo-4'-fluorobiphenyl
Overview
Description
4-Bromo-4’-fluoro-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrF and a molecular weight of 251.094 g/mol . It consists of two benzene rings connected by a single bond, with a bromine atom attached to one ring and a fluorine atom attached to the other . This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-fluoro-1,1’-biphenyl typically involves a Suzuki-Miyaura coupling reaction . In this method, 4-fluoroiodobenzene and 4-bromophenylboronic acid are reacted in the presence of a palladium catalyst (Pd(dppf)Cl2) and a base (tetrabutylammonium fluoride) in tetrahydrofuran (THF) at 65°C . The reaction mixture is degassed and heated overnight to yield the desired product .
Industrial Production Methods: Industrial production of 4-Bromo-4’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic substitution: The bromine and fluorine atoms can be substituted by other electrophiles under appropriate conditions.
Reduction: The compound can be reduced to biphenyl in the presence of reducing agents.
Common Reagents and Conditions:
Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution products: Various substituted biphenyl derivatives depending on the electrophile used.
Reduction product: Biphenyl.
Oxidation products: Hydroxylated or carbonylated biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-fluoro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-4’-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the fluorine atom.
4-Fluorobiphenyl: Similar structure but lacks the bromine atom.
1-Bromo-4-fluorobenzene: Contains only one benzene ring with both bromine and fluorine atoms attached.
Uniqueness: 4-Bromo-4’-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms on separate benzene rings, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-bromo-4-(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPSHWWPIFPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192869 | |
Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398-21-0 | |
Record name | 4-Bromo-4′-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 398-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-4'-fluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BROMO-4'-FLUORO-1,1'-BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVY4JM8V79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystallographic structure of 4-Bromo-4'-fluorobiphenyl?
A1: this compound crystallizes in the monoclinic crystal system, specifically in the P21/c space group. This means it has a single twofold screw axis of symmetry and a glide plane perpendicular to this axis. The unit cell dimensions are a = 9.78 Å, b = 13.33 Å, c = 17.69 Å, and β = 116.3°. [] Interestingly, this compound is isostructural with 4,4′-dibromobiphenyl, both crystallizing with eight molecules per unit cell (Z = 8). []
Q2: Why was the crystal structure of this compound investigated?
A2: Researchers were interested in understanding how the crystal structure of 4,4′-disubstituted biphenyls was affected by the specific substituents. Previous studies had shown that 4,4′-difluorobiphenyl crystallizes with two molecules per unit cell (Z=2), while 4,4′-dibromobiphenyl crystallizes with eight (Z=8). [] The study of this compound aimed to determine if its crystal structure aligned with either of these patterns.
Q3: What is the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C12H8BrF, and its molecular weight is 251.1 g/mol. []
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